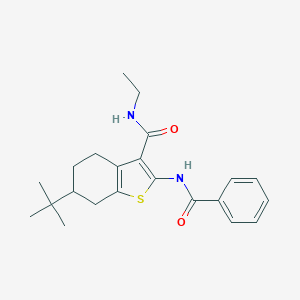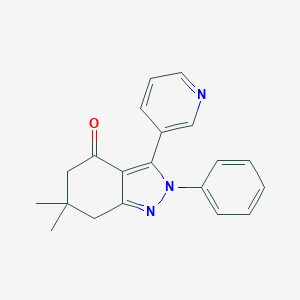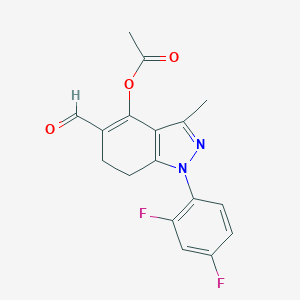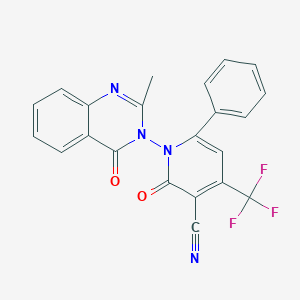methanone](/img/structure/B289526.png)
[5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that has been synthesized using a variety of methods.
作用機序
The mechanism of action of [5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various physiological processes. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
[5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
[5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for extended periods without degradation. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on [5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone. One direction is to further investigate its potential use in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, research can be conducted to develop new analogs of [5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone with improved properties and efficacy. Finally, research can be conducted to investigate its potential use in other areas, such as materials science and catalysis.
Conclusion:
In conclusion, [5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is a triazole-based compound that has shown promise in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to develop new analogs with improved properties and efficacy.
合成法
[5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone can be synthesized using a variety of methods. One of the commonly used methods is the click reaction. This involves the reaction of an azide and an alkyne in the presence of a copper catalyst. The resulting product is [5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone.
科学的研究の応用
[5-benzoyl-1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-cancer properties and has been used in cancer research. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it has been used in the development of new drugs and therapeutic agents.
特性
分子式 |
C23H15Cl2N3O2 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
[5-benzoyl-1-[(2,6-dichlorophenyl)methyl]triazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H15Cl2N3O2/c24-18-12-7-13-19(25)17(18)14-28-21(23(30)16-10-5-2-6-11-16)20(26-27-28)22(29)15-8-3-1-4-9-15/h1-13H,14H2 |
InChIキー |
IMDUHQSIMVORBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=C(C=CC=C3Cl)Cl)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=C(C=CC=C3Cl)Cl)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)
![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)

![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
